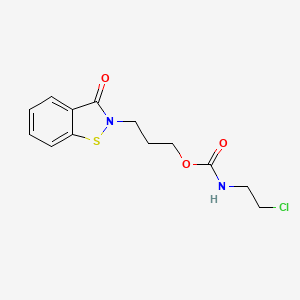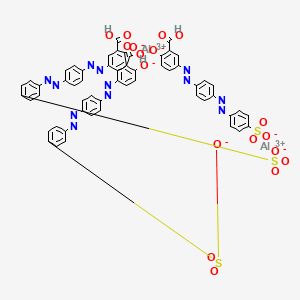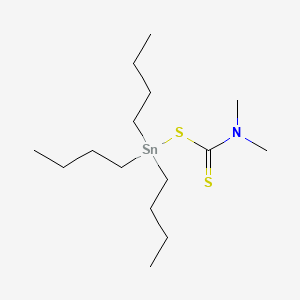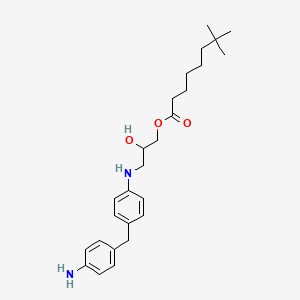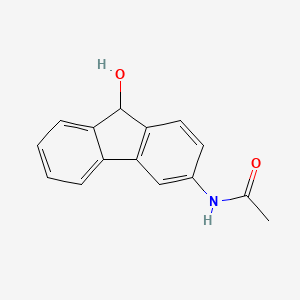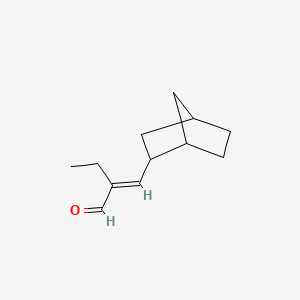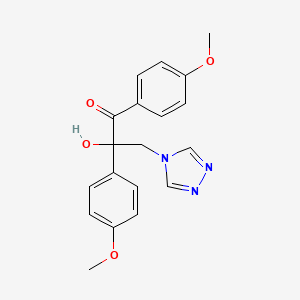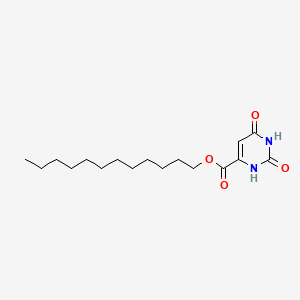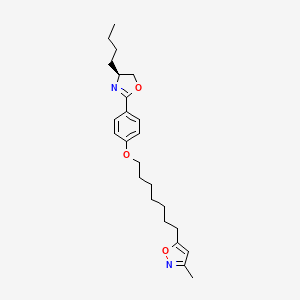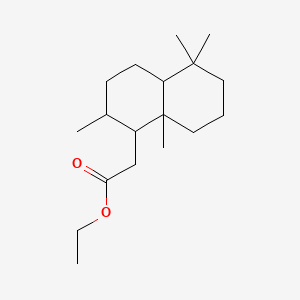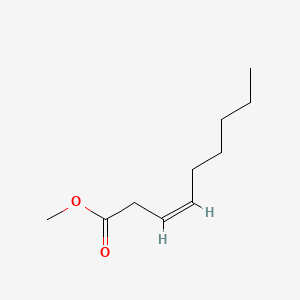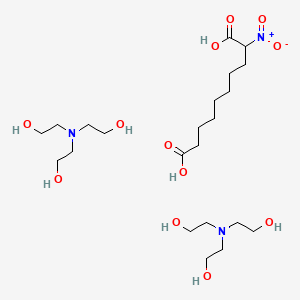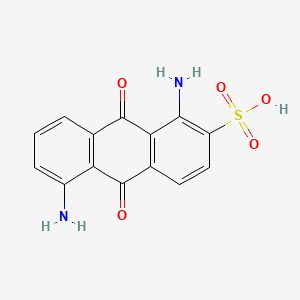
Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a 2,2-dibromoethylidene bridge, with each benzene ring further substituted by an ethoxy group
Méthodes De Préparation
The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) typically involves the reaction of 4-ethoxybenzene with 2,2-dibromoethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the dibromoethylidene bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Analyse Des Réactions Chimiques
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy groups on the benzene rings can be replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The dibromoethylidene bridge can be reduced to form a single bond, resulting in the formation of a bis(4-ethoxyphenyl)ethane derivative. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the dibromoethylidene bridge play crucial roles in binding to these targets, influencing their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar compounds to Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) include:
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-): This compound has a similar structure but with chlorine atoms instead of bromine. It exhibits different reactivity and applications due to the presence of chlorine.
Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-: This compound has a similar dibromo bridge but lacks the ethoxy groups, leading to different chemical properties and uses.
Benzene, 1,1’-(1,4-dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis-: This compound features a cyclohexadiene ring and methoxy groups, resulting in distinct reactivity and applications.
The uniqueness of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) lies in its specific substitution pattern and the presence of both bromine and ethoxy groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
7388-30-9 |
|---|---|
Formule moléculaire |
C18H20Br2O2 |
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
1-[2,2-dibromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H20Br2O2/c1-3-21-15-9-5-13(6-10-15)17(18(19)20)14-7-11-16(12-8-14)22-4-2/h5-12,17-18H,3-4H2,1-2H3 |
Clé InChI |
IFSJHPZRUVDPCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


